3-(1,3-benzodioxol-5-yl)propanamide
Overview
Description
3-(1,3-benzodioxol-5-yl)propanamide, also known as BPAP, is a chemical compound that has gained attention in the scientific community for its potential use in the treatment of various neurological disorders. BPAP is a non-amphetamine stimulant that has been shown to enhance cognitive function, increase wakefulness, and improve mood. In
Scientific Research Applications
Environmental and Ecological Impact
"3-(1,3-benzodioxol-5-yl)propanamide" and its derivatives have been widely used in various consumer products, including sunscreens and cosmetics. The widespread use has led to its release into the water environment, potentially impacting aquatic ecosystems. It's reported to be lipophilic, photostable, bioaccumulative, and can be rapidly absorbed. This compound transforms into major metabolites in vivo, including benzophenone-1 (BP-1), benzophenone-8 (BP-8), and 2,3,4-trihydroxybenzophenone (THB). These metabolites, especially BP-1, show longer biological half-life and greater estrogenic potency in vitro. Studies have detected this compound in water, soil, sediments, sludge, and biota, highlighting its environmental presence and potential risk factors. Due to its environmental prevalence and potential endocrine-disrupting capacity, further studies are warranted to understand its long-term environmental impact and consequences for aquatic ecosystems (Kim & Choi, 2014).
Biological and Therapeutic Applications
Research into the compound climacostol (5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol), which is structurally related to "3-(1,3-benzodioxol-5-yl)propanamide", shows it's an effective antimicrobial and anticancer agent. This compound, produced by the ciliated protozoan Climacostomum virens for defense and feeding, has been synthesized and studied for its effects on various biological systems. The results suggest climacostol and its analogs may have potential applications in designing novel pharmaceuticals with optimized pharmacological properties (Buonanno et al., 2020).
Chemical Synthesis and Modification
Investigations into 2,3-Benzodiazepines, which share structural similarities with "3-(1,3-benzodioxol-5-yl)propanamide", have expanded due to their biological significance. These compounds, after bioisosteric replacement of the benzene ring with five-membered nitrogen heterocycles, have shown promise against diseases lacking current remedies, such as specific cancer types. The research emphasizes the importance of exploring new synthetic routes and chemical transformations for these compounds, potentially leading to new therapeutic agents (Földesi et al., 2018).
Supramolecular Chemistry and Nanotechnology
Benzene-1,3,5-tricarboxamides (BTAs), related in structure to "3-(1,3-benzodioxol-5-yl)propanamide", have gained prominence in various scientific fields, including supramolecular chemistry and nanotechnology. Their simple structure, combined with a detailed understanding of their supramolecular self-assembly behavior, allows for their utilization in applications ranging from nanotechnology to polymer processing and biomedical applications. Their adaptable nature and multivalent interactions promise a bright future in these domains (Cantekin et al., 2012).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1,3,5H,2,4,6H2,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEYZMWVZAQEPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565326 | |
Record name | 3-(2H-1,3-Benzodioxol-5-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)propanamide | |
CAS RN |
20799-84-2 | |
Record name | 3-(2H-1,3-Benzodioxol-5-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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